molecular formula C8H9BrO2S B1286665 4-Bromo-2-methyl-1-(methylsulfonyl)benzene CAS No. 99768-21-5

4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Cat. No.: B1286665
CAS No.: 99768-21-5
M. Wt: 249.13 g/mol
InChI Key: LNVYXKNXYRIPOR-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom, a methyl group, and a methylsulfonyl group are substituted at different positions on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene typically involves the bromination of 2-methyl-1-(methylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-2-methylbenzoic acid.

    Reduction: Formation of 4-bromo-2-methyl-1-(methylthio)benzene.

Scientific Research Applications

4-Bromo-2-methyl-1-(methylsulfonyl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: It is employed in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 2-Bromo-1-methyl-4-(methylsulfonyl)benzene

Comparison: 4-Bromo-2-methyl-1-(methylsulfonyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, solubility, and reactivity towards nucleophiles and electrophiles. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

IUPAC Name

4-bromo-2-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVYXKNXYRIPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609103
Record name 4-Bromo-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99768-21-5
Record name 4-Bromo-1-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

235 mg Sodium sulfite and 470 mg NaHCO3 were dissolved in 1.75 mL of water and heated to 75° C. 500 mg of 4-Bromo-2-methyl-benzenesulfonyl chloride were added in portions within 10 min (gas formation) and the mixture stirred for 1 h at 75° C. 387 mg of Bromoacetic acid and 150 μL of water was added in small portions and the mixture stirred at 105° C. overnight. After cooling to 25° C. the mixture was acidified to pH 1 using 4N HCl. The resulting precipitate was collected and washed with water to yield 205 mg solid.
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235 mg
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470 mg
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1.75 mL
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500 mg
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387 mg
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150 μL
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Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-1-iodo-2-methylbenzene (240 μL, 1.68 mmol, Aldrich), Copper(I) iodide (353 mg, 1.85 mmol, Alfa Aesar), Methanesulfinic acid, sodium salt (688 mg, 6.74 mmol, Alfa Aesar) and DMSO (7.2 mL) was purged with Argon and then heated under microwave condition at 125° C. for 20 min. The resulting mixture was stirred at 100° C. for 3 h and then cooled to room temperature. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and washed with brine, dried over Na2SO4 and concentrated in vacuo to a white solid. The solid was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to yield 270 mg of desired product as a white solid. MS (ESI) 249 (M+H).
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240 μL
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688 mg
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Copper(I) iodide
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353 mg
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7.2 mL
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